

# A Legacy Solvent: Charting the Historical Scientific Applications of Carbon Tetrachloride

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## Compound of Interest

Compound Name: Carbon tetrachloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once a ubiquitous solvent in laboratories and industrial processes, **carbon tetrachloride** (CCl<sub>4</sub>) now serves as a stark reminder of the evolving understanding of chemical safety and environmental impact. Its unique properties rendered it invaluable across a spectrum of scientific disciplines for decades. This technical guide provides a comprehensive overview of the historical applications of **carbon tetrachloride** in science, offering insights into the experimental methodologies and quantitative data that defined its use. While its toxicity and role in ozone depletion have led to its near-universal phase-out, understanding its historical context remains crucial for interpreting older scientific literature and appreciating the progression of modern chemical practices.

## Physical and Chemical Properties

**Carbon tetrachloride** is a colorless, non-flammable liquid with a sweet, chloroform-like odor. Its physical and chemical properties made it a versatile solvent and reagent in a variety of historical scientific applications.

Property	Value	References
Molecular Formula	CCl <sub>4</sub>	[1]
Molar Mass	153.82 g/mol	[2]
Density	1.594 g/mL at 25 °C	[2]
Melting Point	-22.9 °C	[1]
Boiling Point	76.7 °C	[1]
Solubility in Water	793 mg/L at 25 °C	[3]
Vapor Pressure	115 hPa at 20 °C	[4]

## Historical Production Overview

The production of **carbon tetrachloride** saw a significant rise in the mid-20th century, driven by its demand as a precursor for chlorofluorocarbons (CFCs).[5][6] However, with the implementation of the Montreal Protocol due to its ozone-depleting properties, production has dramatically decreased.[6][7]

Year(s)	Production Volume (U.S.)	Key Applications Driving Production	References
1914	~4,500 metric tons	Dry cleaning, fire extinguishers	[8]
1960-1970	10.7% annual growth rate	Aerosol propellants	[9]
1970	Peak Production	Precursor for CFCs	[5][9]
1989	> 50,000 metric tons	Precursor for CFCs	[6]
1992	~720,000 tonnes (U.S./Europe/Japan)	Precursor for CFCs	
1998	< 2 metric tons	Limited industrial uses	[6]
2012	129,145,698 lbs	Feedstock for other chemicals	[9][10]
2015	142,582,067 lbs	Feedstock for other chemicals	[9][10]

## Key Historical Applications in Science

**Carbon tetrachloride's** utility spanned across organic synthesis, analytical chemistry, and biomedical research. The following sections detail some of its most significant historical scientific applications, including experimental protocols where available.

### Organic Synthesis: The Appel Reaction

**Carbon tetrachloride** was a key reagent in the Appel reaction, a widely used method for converting alcohols to alkyl chlorides.[7] This reaction was valued for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the carbon center.[11][12]

This protocol is adapted from a representative procedure for the Appel reaction.[13]

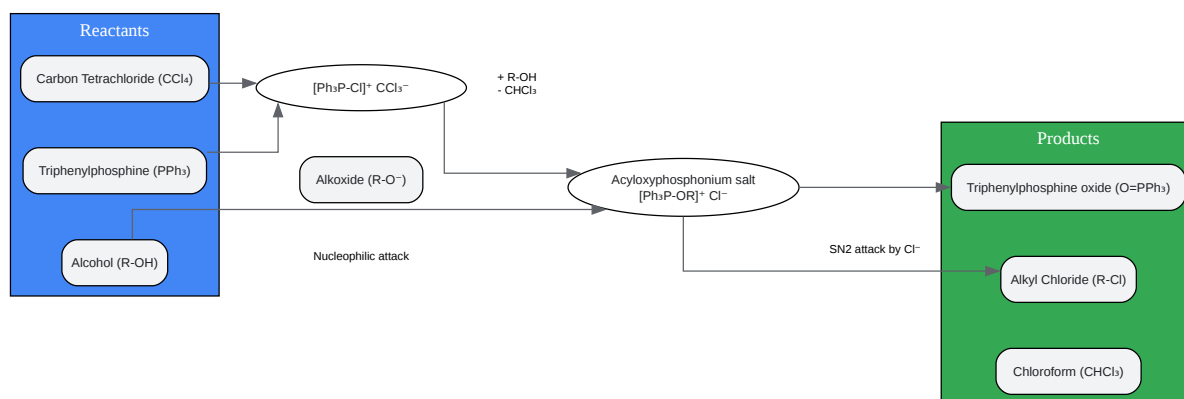
Materials:

- Geraniol

- Triphenylphosphine
- **Carbon tetrachloride** (dried and distilled)
- Pentane (dry)
- Anhydrous magnesium sulfate or phosphorus pentoxide (for drying  $\text{CCl}_4$ )
- Potassium carbonate (for drying geraniol)
- Three-necked flask, reflux condenser, magnetic stirrer, drying tube, distillation apparatus

Procedure:

- Preparation: A dry, 300-mL, three-necked flask is equipped with a magnetic stirring bar, a reflux condenser fitted with a drying tube.
- Reagent Addition: The flask is charged with 90 mL of dry **carbon tetrachloride** and 15.42 g (0.1001 mole) of dried and distilled geraniol.
- Reaction Initiation: To this solution, 34.09 g (0.1301 mole) of triphenylphosphine is added.
- Reflux: The stirred reaction mixture is heated under reflux for 1 hour.
- Workup:
  - The mixture is cooled to room temperature.
  - 100 mL of dry pentane is added, and stirring is continued for an additional 5 minutes.
  - The precipitated triphenylphosphine oxide is removed by filtration and washed with 50 mL of pentane.
- Isolation: The solvent is removed from the combined filtrate using a rotary evaporator under reduced pressure at room temperature.
- Purification: The residue is distilled to yield geranyl chloride.



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### Appel Reaction Pathway

## Analytical Chemistry: A Spectroscopic Solvent

Due to the absence of carbon-hydrogen bonds, **carbon tetrachloride** was a valuable solvent for both infrared (IR) and proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectroscopy.[14]

- Infrared (IR) Spectroscopy: CCl<sub>4</sub> is transparent in the region above 1600 cm<sup>-1</sup>, making it suitable for observing the vibrational frequencies of many organic compounds without solvent interference.[15] It was often used to study hydrogen bonding, as the O-H stretching frequency is sensitive to the solvent environment.[16]
- Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy: The lack of protons in CCl<sub>4</sub> meant that it did not produce a solvent signal in <sup>1</sup>H NMR spectra, simplifying the analysis of the sample's proton signals.[14] However, its low dissolving power for polar compounds was a significant limitation.[2][14]

Spectroscopic Technique	Typical Concentration Range	Purpose	References
Infrared (IR) Spectroscopy	0.1 M to pure substance	Studying concentration-dependent effects like hydrogen bonding.	[17]
$^1\text{H}$ NMR Spectroscopy	Sufficient to dissolve the analyte	To obtain a clear spectrum of the analyte without solvent interference.	[18]

## Biomedical Research: Induction of Liver Fibrosis

**Carbon tetrachloride** is a potent hepatotoxin, and this property was widely exploited in scientific research to create animal models of liver injury, fibrosis, and cirrhosis.[19][20] These models were instrumental in studying the mechanisms of liver disease and for evaluating the efficacy of potential therapeutic agents.[9][11]

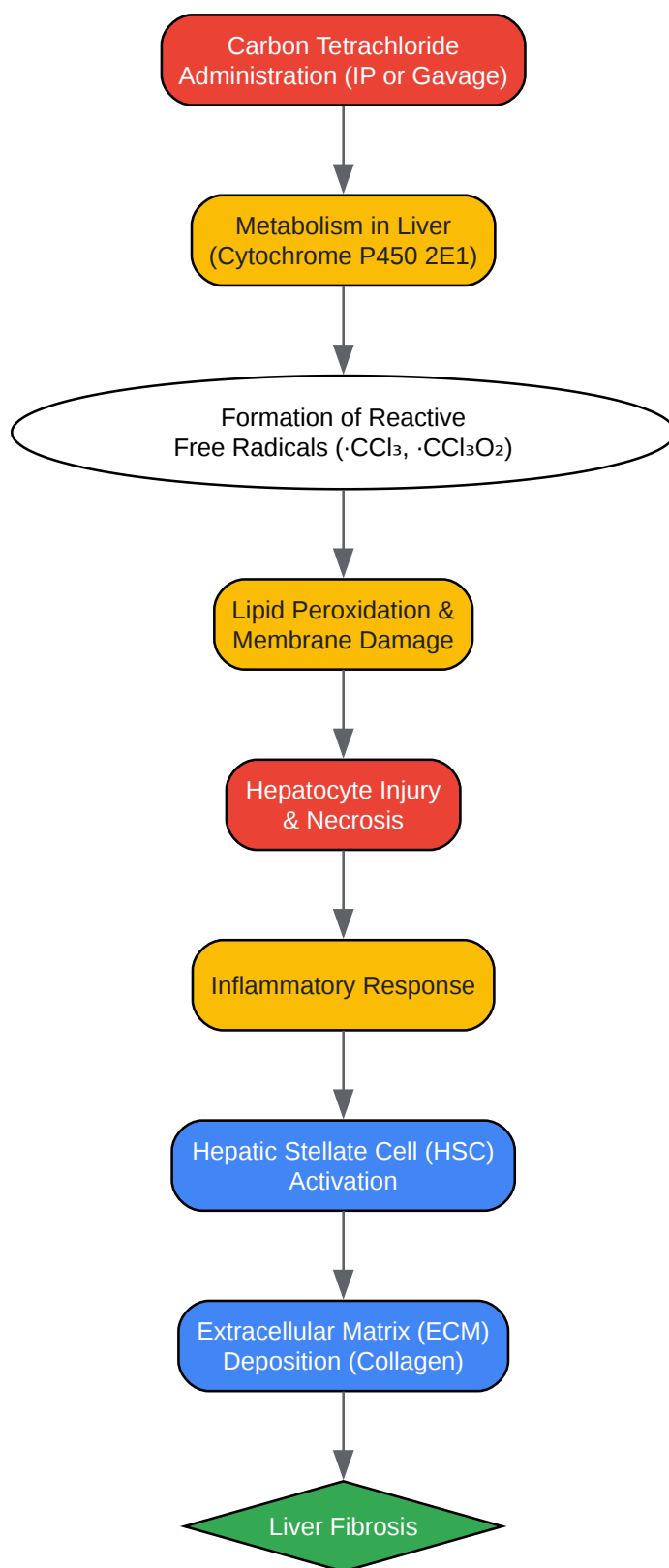
The following is a generalized protocol based on common methodologies for inducing liver fibrosis in rats using **carbon tetrachloride**. [19][21][22]

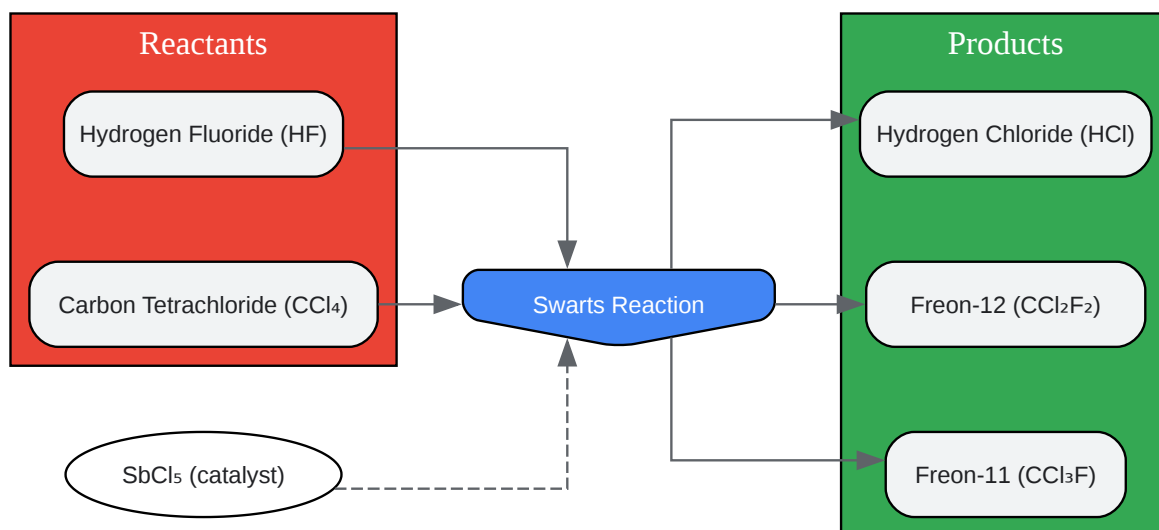
Materials:

- **Carbon tetrachloride**
- Olive oil or corn oil (as a vehicle)
- Male Sprague-Dawley or Wistar rats
- Gavage needles or syringes for intraperitoneal injection
- Appropriate housing and care facilities for the animals

Procedure:

- Preparation of Dosing Solution: Prepare a solution of **carbon tetrachloride** in olive oil. A common concentration is a 1:1 (v/v) mixture, resulting in a 50% CCl<sub>4</sub> solution. Other protocols have used 40% solutions.[\[23\]](#)
- Animal Dosing: Administer the CCl<sub>4</sub> solution to the rats. This can be done via intraperitoneal (IP) injection or oral gavage.
  - Dosage: A typical starting dose is 1 mL/kg of body weight of the 50% CCl<sub>4</sub> solution.[\[19\]](#)
  - Frequency: Dosing is typically performed twice a week for a period of 6 to 12 weeks to induce significant fibrosis or cirrhosis.[\[19\]](#)[\[21\]](#)
- Control Group: A control group of rats should be administered the vehicle (olive oil) only, following the same dosing schedule.
- Monitoring: The animals' body weight and general health should be monitored throughout the study.
- Assessment of Liver Fibrosis: After the designated treatment period, the animals are euthanized, and their livers are harvested for analysis. Fibrosis can be assessed through:
  - Histopathology: Staining of liver sections with Masson's trichrome or Sirius Red to visualize collagen deposition.
  - Biochemical assays: Measurement of liver enzymes (e.g., ALT, AST) in the serum.
  - Gene expression analysis: Quantification of fibrosis-related gene expression (e.g., collagen I,  $\alpha$ -SMA).





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